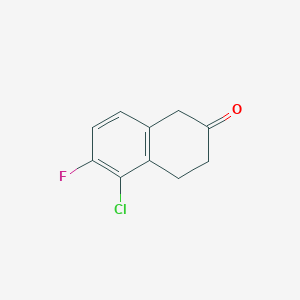

5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one

Description

Properties

Molecular Formula |

C10H8ClFO |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

5-chloro-6-fluoro-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C10H8ClFO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1,4H,2-3,5H2 |

InChI Key |

LAAOSGMTARSRAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common approach might include:

Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.

Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinones.

Reduction: Reduction reactions could lead to the formation of dihydronaphthalenes.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one exhibit significant antimicrobial properties. The halogen substituents can enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antimicrobial agents .

Anticancer Properties

Studies have shown that halogenated naphthalene derivatives can possess anticancer activity. The unique electronic properties imparted by the chlorine and fluorine atoms may facilitate interactions with cancer cell receptors or enzymes, making this compound a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been studied for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science Applications

This compound can be utilized in the synthesis of advanced materials. Its unique structure allows it to serve as a building block for polymers or other functional materials. The incorporation of halogens can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Optimization of reaction conditions such as temperature and catalyst selection is crucial for achieving high yields and purity .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results indicated that this compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

In a preclinical study focused on cancer treatment, researchers tested the effects of halogenated naphthalene derivatives on tumor cell lines. The findings revealed that this compound inhibited cell proliferation more effectively than non-halogenated analogs, supporting further investigation into its mechanism of action against cancer cells.

Mechanism of Action

The mechanism of action for 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Interaction with Receptors: Modulating receptor activity in biological systems.

Pathways Involved: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Structural and Electronic Differences

Halogen Substitution: The dual Cl/F substitution in the target compound enhances electrophilicity and lipophilicity compared to mono-halogenated analogs like 7-Fluoro-3,4-dihydronaphthalen-2(1H)-one. This property is critical for interactions with biological targets in drug development . In contrast, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one features a bulky isopropyl group at C1, which introduces steric hindrance and influences stereochemical outcomes in asymmetric synthesis .

Functional Group Positioning :

- The ketone group at C2 in the target compound vs. C1 in 5-(Chloromethyl)-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one alters ring strain and reactivity . For example, ketones at C2 are more reactive toward nucleophilic attacks due to reduced steric shielding .

Hybridization with Other Groups :

Research Findings and Trends

- Reactivity Studies: Computational modeling suggests that the Cl/F substitution in the target compound increases electron-withdrawing effects at the aromatic ring, accelerating reactions like Friedel-Crafts alkylation compared to non-halogenated analogs .

Biological Activity

5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS No. 1092348-65-6) is an organic compound with a unique molecular structure characterized by the presence of chlorine and fluorine substituents on a naphthalene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of approximately 198.62 g/mol. The compound's structure significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF |

| Molecular Weight | 198.621 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 322.0 ± 42.0 °C |

| Flash Point | 148.5 ± 27.9 °C |

Biological Activity Overview

Research indicates that compounds similar in structure to this compound may exhibit significant biological activity due to the influence of halogen substituents on their interaction with biological targets.

Antimicrobial Activity

Studies have shown that halogenated naphthalene derivatives possess antimicrobial properties. The presence of chlorine and fluorine enhances the compound's ability to interact with microbial cell membranes, potentially leading to increased efficacy against various pathogens.

Anticancer Activity

This compound has been investigated for its anticancer potential. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, docking studies suggest that this compound may bind effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Case Study: Anticancer Mechanism

A study evaluated the effects of a related naphthalene derivative on non-small cell lung cancer cells (NCI-H23). The derivative exhibited an IC50 value indicating potent cytotoxicity, leading to significant inhibition of cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of halogenated naphthalene derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytic cell lines, suggesting their potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Inhibition : Binding to enzymes involved in inflammatory pathways.

- Receptor Interaction : Modulating receptor activity related to cancer progression.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including halogenation, oxidation, and reduction. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction). Optimization parameters include:

- Temperature : Elevated temperatures (~100–120°C) improve reaction rates but may require reflux conditions.

- Catalysts : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in halogenation steps. A comparative table of yields under varying conditions is shown below:

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Halogenation | FeCl₃ | DCM | 25 | 65 |

| Oxidation | KMnO₄ | H₂O/AcOH | 80 | 72 |

| Reduction | LiAlH₄ | THF | 0–5 (ice bath) | 85 |

Contradictions in yield data can arise from trace moisture or impurities; rigorous drying of solvents and reagents is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolves the dihydronaphthalenone backbone and halogen substituents (e.g., δ ~4.2 ppm for CH₂ groups in the dihydro ring).

- IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and C-Cl/F vibrations (~550–750 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 198.62 (C₁₀H₈ClFO) confirms molecular weight .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence electronic properties and biological activity?

The electron-withdrawing effects of Cl and F increase the compound's electrophilicity, enhancing its reactivity in nucleophilic aromatic substitution. Computational studies (e.g., DFT calculations) reveal:

- HOMO-LUMO Gap : Reduced by ~0.5 eV compared to non-halogenated analogs, suggesting improved charge-transfer potential.

- Bioactivity : Halogens enhance binding to enzymes like cyclooxygenase-2 (COX-2) via halogen bonding, as observed in SAR studies of similar naphthalenones .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

Discrepancies in yield or purity often stem from:

- Kinetic vs. Thermodynamic Control : Use low-temperature quenching to trap intermediates.

- Byproduct Formation : Monitor via LC-MS and optimize stoichiometry (e.g., excess Cl⁻ source reduces competing fluorination).

- Case Study : A 20% yield drop at >10 g scale was traced to inadequate mixing; switching to a flow reactor improved consistency .

Q. How can intramolecular Schmidt reactions be adapted for functionalizing this compound?

Evidence from analogous dihydronaphthalenones shows that:

- Azide Incorporation : Reacting with NaN₃ in DMF introduces azide groups at the 3-position, enabling click chemistry applications.

- Cyclization : Trifluoroacetic acid catalyzes intramolecular cyclization to form benzazepinones, a scaffold with CNS activity .

Methodological Considerations

- Crystallography : While no direct crystal data exists for this compound, SHELX software (SHELXL/SHELXS) is recommended for refining similar halogenated aromatics. Key parameters include anisotropic displacement for halogens and twin refinement for low-symmetry crystals .

- Data Validation : Cross-reference NMR shifts with PubChem datasets (CID 73553648) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.